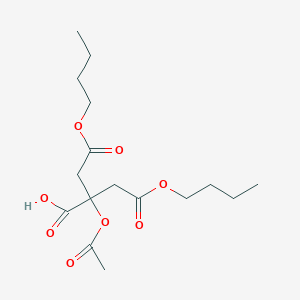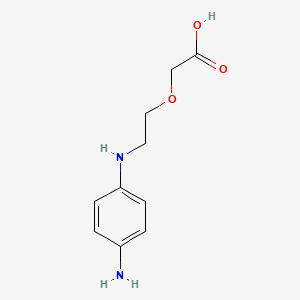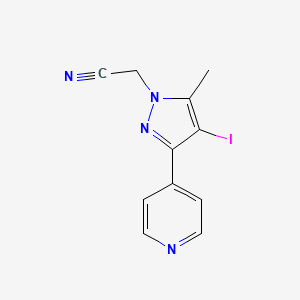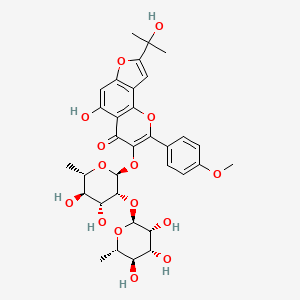
3"-O-Desmethylspinorhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3"-O-Desmethylspinorhamnoside is a natural product found in certain plants, particularly those with medicinal valueThe compound’s chemical structure includes two sugar molecules, glucose and rhamnose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3"-O-Desmethylspinorhamnoside typically involves the extraction from natural sources, followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is often isolated from plants using solvent extraction methods. The purified compound is then characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of this compound is not well-established due to its natural occurrence and the complexity of its structure. Most of the available compound is obtained through extraction from plant sources rather than synthetic production .
Analyse Des Réactions Chimiques
Types of Reactions
3"-O-Desmethylspinorhamnoside can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycosidic bond or the functional groups attached to the sugar molecules .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can break the glycosidic bond, yielding the individual sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the hydroxyl groups on the sugar molecules.
Reduction: Reducing agents like sodium borohydride can reduce carbonyl groups to hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can produce glucose and rhamnose, while oxidation can yield various oxidized sugar derivatives .
Applications De Recherche Scientifique
3"-O-Desmethylspinorhamnoside has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of glycosides and their biological activities. The compound has shown potential anti-inflammatory, antioxidant, and anti-tumor activities, making it a subject of interest in pharmacological research .
Mécanisme D'action
The mechanism of action of 3"-O-Desmethylspinorhamnoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound may inhibit the activity of certain enzymes or receptors involved in these pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
3"-O-Desmethylspinorhamnoside is similar to other glycosides, such as icariin and quercetin 3-O-glucoside. it is unique in its specific sugar composition and the presence of certain functional groups. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- Icariin
- Quercetin 3-O-glucoside
- Kaempferol 3-O-glucoside
Propriétés
Formule moléculaire |
C33H38O15 |
|---|---|
Poids moléculaire |
674.6 g/mol |
Nom IUPAC |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(2-hydroxypropan-2-yl)-2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C33H38O15/c1-12-21(35)24(38)26(40)31(43-12)48-30-25(39)22(36)13(2)44-32(30)47-29-23(37)20-17(34)11-18-16(10-19(45-18)33(3,4)41)28(20)46-27(29)14-6-8-15(42-5)9-7-14/h6-13,21-22,24-26,30-32,34-36,38-41H,1-5H3/t12-,13-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1 |
Clé InChI |
HZYVKPMTUKWUOG-CYDBVHSLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



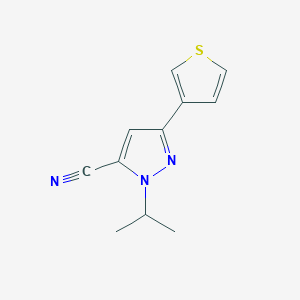
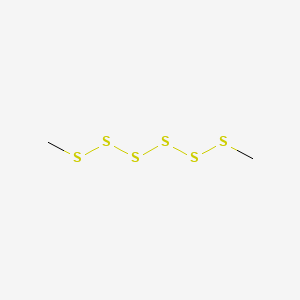
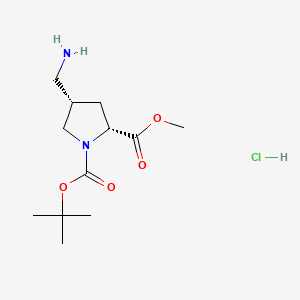
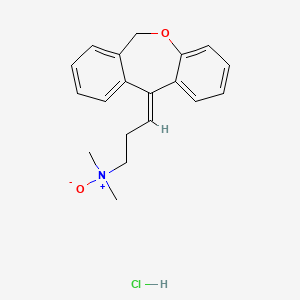
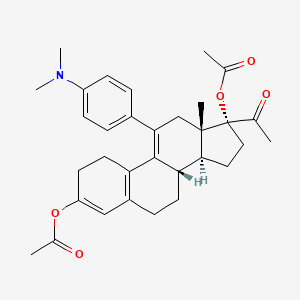
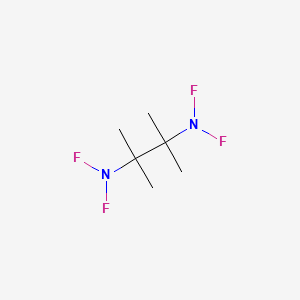
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
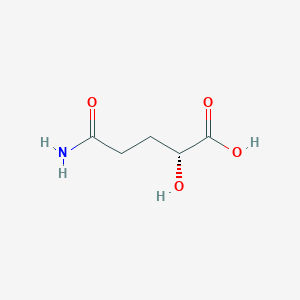
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
